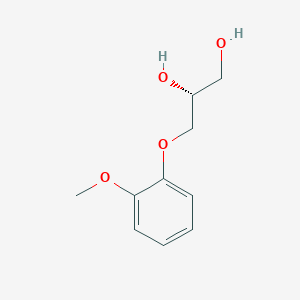

(R)-3-(2-methoxyphenoxy)propane-1,2-diol

描述

Overview of Research Trajectories for (R)-3-(2-methoxyphenoxy)propane-1,2-diol

Research concerning this compound has primarily focused on two main trajectories: its synthesis and resolution, and its application as a chiral precursor for other pharmaceuticals.

Synthesis and Resolution:

The preparation of enantiomerically pure this compound is a key area of investigation. One prominent method involves the enantioselective synthesis starting from a chiral precursor, such as (R)-glycidol. The reaction of (R)-glycidol with o-methoxyphenol, often catalyzed by a tertiary amine, yields (R)-guaifenesin with a high enantiomeric excess. This initial product can be further purified by recrystallization to achieve very high enantiopurity.

Another significant research avenue is the resolution of racemic guaifenesin (B1672422). Given that guaifenesin forms a conglomerate, preferential crystallization is a widely studied and effective method. researchgate.net This technique involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, in this case, (R)-guaifenesin, to induce the crystallization of that enantiomer selectively.

Chiral Precursor in Asymmetric Synthesis:

A major focus of the research on this compound is its utility as a versatile chiral building block. Its readily available, enantiomerically pure form makes it an attractive starting material for the synthesis of other chiral drugs. For example, enantiopure guaifenesin serves as a key intermediate in the synthesis of the muscle relaxant methocarbamol (B1676395) and the tranquilizer mephenoxalone (B1676273) in their single-enantiomer forms.

The diol functionality of this compound allows for a variety of chemical transformations to build more complex chiral structures. This has been a fruitful area of academic and industrial research, aiming to develop efficient and stereoselective synthetic routes to new and existing pharmaceuticals.

Below is a data table summarizing key properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-3-(2-methoxyphenoxy)propane-1,2-diol |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Chirality | (R)-enantiomer |

The following table outlines some of the research findings related to the synthesis of this compound.

| Research Focus | Key Findings |

| Enantioselective Synthesis | Synthesis from (R)-glycidol and o-methoxyphenol using a tertiary amine catalyst yields enantiomerically enriched (R)-guaifenesin. |

| Resolution of Racemate | Preferential crystallization of a supersaturated racemic guaifenesin solution seeded with (R)-guaifenesin crystals is an effective separation method. |

| Purification | Recrystallization of enantiomerically enriched (R)-guaifenesin can significantly increase its enantiomeric excess. |

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-(2-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJKNPTNIJEKV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424976 | |

| Record name | Fenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61248-75-7 | |

| Record name | Fenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Approaches for R 3 2 Methoxyphenoxy Propane 1,2 Diol

Strategies for Enantioselective Synthesis

The preparation of enantiomerically pure (R)-3-(2-methoxyphenoxy)propane-1,2-diol is primarily achieved through two main strategies: the enzymatic kinetic resolution of its racemic mixture and preferential crystallization techniques. These methods offer distinct advantages in terms of selectivity, efficiency, and scalability.

Chemoenzymatic Routes and Lipase-Mediated Kinetic Resolution

Chemoenzymatic methods, particularly lipase-mediated kinetic resolutions, have emerged as a powerful tool for the synthesis of chiral compounds. These biocatalytic approaches are valued for their high enantioselectivity and operation under mild reaction conditions.

A biocatalytic approach for the synthesis of the potential β-blocker, (S)-moprolol, relies on the enantiopure intermediate, (S)-3-(2-methoxyphenoxy)propane-1,2-diol. To obtain this chiral building block, various commercial lipases have been screened for their effectiveness in the enantioselective resolution of the racemic diol. researchgate.net Among the enzymes tested, Aspergillus niger lipase (B570770) (ANL) was identified as the most suitable biocatalyst based on its stereo- and regioselectivity. researchgate.net

The screening involved several commercially available lipases, and their performance in the kinetic resolution was evaluated. The selection of ANL was pivotal for the successful development of a chemoenzymatic route to the desired enantiomer. researchgate.net

| Lipase Source | Abbreviation |

|---|---|

| Candida rugosa | CRL L1754 |

| Candida cylindracea | CCL |

| Aspergillus niger | ANL |

| Cross-linked enzyme aggregates of Candida antarctica | CLEA |

| Pseudomonas cepacia | PCL |

| Immobilized Mucor miehei | MML |

| Porcine pancreas | PPL |

To maximize the efficiency of the enantioselective resolution using Aspergillus niger lipase, a systematic optimization of various reaction parameters was conducted. The study identified the optimal conditions for achieving a high yield and enantiomeric excess of the desired (S)-enantiomer. researchgate.net

The key parameters that were optimized included enzyme concentration, substrate concentration, the nature of the organic solvent, reaction temperature, and reaction time. The optimized conditions were found to be an enzyme concentration of 15 mg/mL, a substrate concentration of 10 mM, toluene (B28343) as the organic solvent, a reaction temperature of 30°C, and a reaction time of 18 hours. researchgate.net Under these optimized conditions, a yield of over 49% with a high enantiomeric excess of (S)-3-(2-methoxyphenoxy)propane-1,2-diol was achieved. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Enzyme Concentration | 15 mg/mL |

| Substrate Concentration | 10 mM |

| Organic Solvent | Toluene |

| Reaction Temperature | 30°C |

| Reaction Time | 18 hours |

Preferential Crystallization and Spontaneous Resolution Techniques

Racemic 3-(2-methoxyphenoxy)propane-1,2-diol, also known as guaifenesin (B1672422), has the advantageous property of crystallizing as a conglomerate. This physical characteristic allows for the separation of its enantiomers through preferential crystallization, a cost-effective and scalable resolution method. In this process, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its selective crystallization.

A more advanced technique, known as coupled preferential crystallization-selective dissolution (CPCD), has also been successfully applied to the resolution of racemic guaifenesin. This method utilizes two interconnected vessels, one for crystallization and the other for dissolution, to achieve a more efficient separation of the enantiomers.

Synthesis as an Enantiopure Precursor for Downstream Chemical Entities

The enantiomers of 3-(2-methoxyphenoxy)propane-1,2-diol are valuable chiral building blocks for the synthesis of several active pharmaceutical ingredients. The (R)-enantiomer is a key precursor for the muscle relaxant methocarbamol (B1676395) and the tranquilizer mephenoxalone (B1676273), while the (S)-enantiomer is utilized in the synthesis of the β-blocker (S)-moprolol, also known as levomoprolol. researchgate.net

The synthesis of (S)-moprolol from (S)-3-(2-methoxyphenoxy)propane-1,2-diol involves a straightforward chemical transformation. The enantiopure diol, obtained through lipase-catalyzed resolution, serves as the starting material for the introduction of the isopropylamino side chain, leading to the final β-blocker. researchgate.net

Similarly, enantiopure guaifenesin is the starting material for the synthesis of the enantiopure forms of methocarbamol and mephenoxalone. For instance, the synthesis of methocarbamol from guaifenesin can be achieved through a carbamoylation reaction. researchgate.net The use of enantiomerically pure starting material ensures the production of the final drug as a single enantiomer, which can offer a better therapeutic profile.

Advanced Analytical and Spectroscopic Characterization of R 3 2 Methoxyphenoxy Propane 1,2 Diol

Chiral Chromatographic Techniques for Enantiomer Separation

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful and versatile tool for resolving racemic mixtures and determining the enantiomeric excess of chiral compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The separation of (R)- and (S)-3-(2-methoxyphenoxy)propane-1,2-diol is effectively achieved using polysaccharide-based chiral stationary phases (CSPs). researcher.life These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. researchgate.netresearcher.life

Several studies have demonstrated the successful resolution of guaifenesin (B1672422) enantiomers using various commercially available chiral columns. The choice of the stationary phase and the mobile phase composition are critical factors that influence the resolution and selectivity of the separation. researchgate.net For instance, cellulose-based columns such as Lux Cellulose-1 and Chiralcel OD have been shown to provide good separation of the enantiomers. researcher.lifeacs.org The separation is typically performed in either normal-phase or reversed-phase mode, with the choice of solvents significantly impacting the retention times and resolution. researchgate.netresearcher.life

Table 1: Exemplary HPLC Conditions for Chiral Separation of Guaifenesin Enantiomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Lux Cellulose-2 | Chiralcel-OD-H |

| Dimensions | - | 4.6 x 250 mm |

| Particle Size | - | 5 µm |

| Mobile Phase | Ethanol/Hexane (15:85 v/v) | n-Hexane/Isopropanol (65:35) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 275 nm |

| Temperature | 19 °C | 23 °C |

This table presents a compilation of typical conditions and is not from a single source.

Method Development and Validation for Enantiomeric Purity Assessment

A robust and reliable analytical method is essential for the accurate determination of the enantiomeric purity of (R)-3-(2-methoxyphenoxy)propane-1,2-diol. Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure that the analytical procedure is suitable for its intended purpose. jetir.orgcore.ac.uknih.govwindows.net

The validation process encompasses the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer and any impurities. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. appconnect.in For the quantification of the (S)-enantiomer as an impurity in the (R)-enantiomer, a calibration curve is typically established at low concentrations. core.ac.uk

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the (S)-enantiomer is spiked into a sample of the (R)-enantiomer. core.ac.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govwindows.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. core.ac.uk These are critical for controlling the level of the unwanted enantiomer.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. core.ac.uk

Table 2: Representative Method Validation Parameters

| Parameter | Typical Specification |

|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. |

This table presents a compilation of typical validation parameters and is not from a single source.

Spectroscopic Elucidation and Structural Analysis

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for Guaifenesin in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 6.86 - 7.05 (m, 4H) | 112.1, 114.8, 121.4, 122.3 |

| OCH₃ | 3.75 - 3.9 (m, 3H) | 56.1 |

| OCH₂ | 4.03 - 4.20 (m, 2H) | 72.0 |

| CHOH | 3.75 - 3.9 (m, 1H) | 70.4 |

| CH₂OH | 3.75 - 3.9 (m, 2H) | 64.1 |

| OH | 2.58 (t, 1H), 3.30 (d, 1H) | - |

| C-O (aromatic) | - | 148.2, 149.8 |

Data compiled from publicly available sources for racemic guaifenesin. chegg.comchegg.com The multiplicity (m) indicates a complex multiplet.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds to vibrate at specific frequencies. researchgate.net The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.comnist.govresearchgate.net

The spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The presence of C-H stretching vibrations from the aromatic ring and the aliphatic chain are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are also visible in the 1400-1600 cm⁻¹ region. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretching (hydroxyl groups) | 3200 - 3600 | Strong, Broad |

| C-H Stretching (aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretching (aromatic) | 1400 - 1600 | Medium to Weak |

| C-O Stretching (ether and alcohol) | 1000 - 1300 | Strong |

This table presents a compilation of typical IR absorption bands and is not from a single source.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. nist.gov The electron ionization (EI) mass spectrum of 3-(2-methoxyphenoxy)propane-1,2-diol shows a molecular ion peak ([M]⁺) at m/z 198, which corresponds to its molecular weight. researchgate.netnist.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the cleavage of the C-C bonds in the propanediol (B1597323) chain and the loss of small neutral molecules such as water and formaldehyde. The base peak in the mass spectrum is often a result of a stable fragment ion. nist.govresearchgate.net

Table 5: Major Fragments in the Mass Spectrum of Guaifenesin

| m/z | Proposed Fragment Ion |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 163 | [M - H₂O - CH₃]⁺ |

| 151 | [M - CH₂OH - H₂O]⁺ |

| 125 | [C₇H₉O₂]⁺ |

This table presents a compilation of major fragment ions and is not from a single source. nih.gov

UV/Visible and Diffused Reflectance Spectroscopy (for metal complexes)

The coordination chemistry of 3-(2-methoxyphenoxy)propane-1,2-diol has been explored through the synthesis and characterization of its metal complexes. Spectroscopic methods, including UV/Visible absorption and diffused reflectance spectroscopy, are pivotal in understanding the electronic transitions and coordination environment of the central metal ion upon complexation.

Detailed Research Findings: Research has been conducted on new bi- and trivalent transition metal complexes with 3-(2-methoxyphenoxy)propane-1,2-diol, referred to as GFS in the study. researchgate.net These analyses have shown that the GFS ligand behaves as a monobasic tridentate agent, coordinating through the oxygen atom of a deprotonated hydroxyl group and the two etheric oxygen atoms. researchgate.net

UV/Visible spectroscopy in solution helps to ascertain the nature of the ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which are characteristic of the geometry of the resulting complex. Diffused reflectance spectroscopy, applied to solid-state samples, provides complementary information on the coordination sphere, which is particularly useful for complexes that are insoluble or unstable in solution. While studies have confirmed the use of these techniques to characterize complexes of GFS with metals such as cadmium, chromium, and iron, specific absorption maxima (λmax) from the published abstract are not available. researchgate.net

X-ray Diffraction for Crystal Structure and Molecular Packing Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of the racemic form of 3-(2-methoxyphenoxy)propane-1,2-diol (guaifenesin) by synchrotron powder XRD has provided precise details of its crystal structure and intermolecular interactions. cambridge.org

Detailed Research Findings: Guaifenesin crystallizes in the chiral, non-centrosymmetric orthorhombic space group P2₁2₁2₁, which is a prerequisite for a compound to be resolved by preferential crystallization. cambridge.org The crystal structure reveals that the molecular conformation in the solid state is significantly influenced by intermolecular forces, differing from the minimum-energy conformation expected in the gas phase. cambridge.org

The molecular packing is dominated by a robust network of hydrogen bonds. Both hydroxyl groups on the propane-1,2-diol moiety act as hydrogen bond donors and acceptors. This dual role facilitates the formation of double chains of hydrogen-bonded molecules that extend along the crystallographic a-axis. cambridge.org This intricate network of strong hydrogen bonds is a key factor in the stability of the crystal lattice. cambridge.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄O₄ | cambridge.org |

| Crystal System | Orthorhombic | cambridge.org |

| Space Group | P2₁2₁2₁ (#19) | cambridge.org |

| a (Å) | 7.65705(7) | cambridge.org |

| b (Å) | 25.67020(24) | cambridge.org |

| c (Å) | 4.97966(4) | cambridge.org |

| Volume (ų) | 978.79(2) | cambridge.org |

| Z (Molecules per unit cell) | 4 | cambridge.org |

Techniques for Absolute Configuration and Enantiomeric Purity Determination

Establishing the absolute configuration and quantifying the enantiomeric purity of this compound are critical for its use as a chiral building block or pharmaceutical agent. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity after converting the enantiomers into diastereomers. This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA).

Detailed Research Findings: For chiral diols like this compound, a well-established method involves a three-component derivatization. This protocol uses 2-formylphenylboronic acid and an enantiopure chiral amine, such as (R)-(+)-α-methylbenzylamine, to react with the diol. The reaction forms a pair of diastereoisomeric iminoboronate esters. Because these diastereomers are chemically distinct, they exhibit separate, well-resolved resonances in their ¹H NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately calculated, which directly corresponds to the enantiomeric purity of the original diol sample.

Chiroptical techniques like polarimetry and circular dichroism (CD) spectroscopy are non-destructive methods used to characterize and differentiate enantiomers based on their interaction with polarized light.

Detailed Research Findings: Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of an enantiomer. While it has been reported that a sample of guaifenesin with a specific rotation of +5.0 indicates an enrichment of one enantiomer, a definitive, cited value for the enantiopure (R)-isomer from primary literature is not readily available. chegg.com For comparison, the related compound (S)-3-phenoxypropane-1,2-diol has a reported specific rotation of [α] +10.2 (c 1, EtOH). researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, showing positive or negative peaks (Cotton effects) at specific wavelengths. Enantiomers produce mirror-image CD spectra, making this technique highly effective for confirming enantiomeric identity and assessing purity. However, specific CD spectra for this compound are not found in the surveyed literature.

In single-crystal X-ray crystallography, the Flack parameter provides a reliable determination of the absolute configuration of a chiral molecule, provided the crystal structure is non-centrosymmetric and the measurement includes the effects of anomalous scattering.

Detailed Research Findings: The Flack parameter, x, is refined during the crystallographic analysis and ideally results in a value of 0 for the correct absolute structure and 1 for the inverted structure. A value of 0.5 would suggest a racemic twin. The interpretation of this parameter is critically dependent on its associated standard uncertainty (s.u.).

For a closely related compound, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, which also crystallizes in the P2₁2₁2₁ space group, the absolute configuration was determined by data refinement. researchgate.net The resulting Flack parameter was 0.03(4). researchgate.net This value, being very close to zero with a small standard uncertainty, provides a high level of confidence in the assignment of the (S) configuration. A similar analysis would be essential to unambiguously confirm the absolute configuration of a single crystal of this compound.

Computational Chemistry and Molecular Modeling of R 3 2 Methoxyphenoxy Propane 1,2 Diol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Through sophisticated computational methods, researchers can model the electronic and structural properties of (R)-3-(2-methoxyphenoxy)propane-1,2-diol with high accuracy.

The electronic structure of this compound has been investigated using both ab initio and Density Functional Theory (DFT) methods. global-sci.com These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying pharmaceutical molecules. researchgate.netmdpi.com

These methods optimize the molecular geometry to find the lowest energy conformation and calculate various electronic properties. For instance, DFT calculations on guaifenesin (B1672422) prodrugs have been performed to understand their hydrolysis efficiency, demonstrating the sensitivity of these properties to molecular structure. researchgate.net Similarly, quantum chemical geometry optimizations were essential to correctly determine the crystal structure conformation of racemic guaifenesin. researchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic wavenumbers, a theoretical spectrum can be generated and compared with experimental data to assign specific vibrational modes to corresponding functional groups. global-sci.commdpi.com

For this compound, these calculations can predict the stretching, bending, and torsional frequencies associated with its hydroxyl, ether, methoxy (B1213986), and aromatic groups. A good agreement between the calculated and experimental normal modes has been noted in studies of the parent compound, 3-(2-methoxyphenoxy)propane-1,2-diol, validating the computational models used. global-sci.com This analysis helps in the structural characterization and identification of the molecule.

The specific calculated values for harmonic wavenumbers for this compound are not publicly available in the reviewed literature, preventing the creation of a detailed data table.

Polarizability and hyperpolarizability are key indicators of a molecule's response to an external electric field and are fundamental to its nonlinear optical (NLO) properties. Calculations of the static dipole moment (μ), mean polarizability (α), and the first static hyperpolarizability (β) have been performed for 3-(2-methoxyphenoxy)propane-1,2-diol using various basis sets in computational studies. global-sci.com

These properties are influenced by the electronic structure and can change significantly with the solvent environment. dujps.comuq.edu.au An increase in solvent polarity typically leads to an increase in both polarizability and hyperpolarizability. dujps.com Understanding these properties is crucial for potential applications in materials science and for characterizing intermolecular interactions.

Specific quantitative data for the polarizability and hyperpolarizability of this compound are not accessible in the available research, precluding the generation of a data table.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electron density to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. global-sci.comwolfram.com The MEP surface is typically colored, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). wolfram.com

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as the most electron-rich (red) regions, making them likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydroxyl groups would appear as electron-deficient (blue) regions. This analysis is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological receptor. global-sci.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). synthinkchemicals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the case of this compound, the HOMO is likely localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the aromatic system. Analysis of these frontier orbitals helps to understand the active sites and predict the nature of its chemical reactions. global-sci.com

Table 1: Frontier Molecular Orbital Properties Detailed calculated energies for HOMO, LUMO, and the energy gap for this compound are not available in the public domain literature.

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Conformational Analysis and Molecular Symmetry

Studies on the crystal structure of racemic guaifenesin have shown that the conformation adopted in the solid state is approximately 4 kcal/mol higher in energy than the calculated minimum-energy conformation of an isolated molecule. researchgate.net This difference is compensated by the significant energy gain from strong intermolecular hydrogen bonds within the crystal lattice, which form a two-dimensional network. researchgate.net As an enantiomer, this compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is a chiral space group, reflecting the absence of inversion symmetry. researchgate.netacs.org

Molecular Docking Simulations (for investigations of biological interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of this compound, also known as (R)-guaifenesin, molecular docking simulations can provide valuable insights into its potential biological targets and the molecular basis of its pharmacological activity.

While specific molecular docking studies exclusively focusing on the (R)-enantiomer of guaifenesin are not extensively available in publicly accessible research, the compound's racemic mixture, guaifenesin, has been suggested to possess activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This provides a strong rationale for investigating the interaction of this compound with the NMDA receptor through in silico docking simulations.

The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders. Understanding how the (R)-enantiomer of guaifenesin might interact with this receptor could elucidate its potential therapeutic effects.

A hypothetical molecular docking simulation of this compound with the ligand-binding domain of an NMDA receptor subunit, such as GluN1 or GluN2B, would aim to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The key functional groups of this compound available for interaction are the hydroxyl groups of the diol moiety, the ether oxygen, and the methoxy group on the phenyl ring. The stereochemistry of the chiral center is expected to play a significant role in determining the precise orientation within the binding pocket and, consequently, the binding affinity and selectivity compared to its (S)-enantiomer.

The following table outlines potential interactions between this compound and key amino acid residues commonly found in the ligand-binding pockets of glutamate (B1630785) receptors like the NMDA receptor.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue (in NMDA Receptor) | Type of Interaction |

| Primary Hydroxyl (-CH2OH) | Aspartate (Asp), Glutamate (Glu) | Hydrogen Bond Donor/Acceptor |

| Secondary Hydroxyl (-CHOH) | Serine (Ser), Threonine (Thr) | Hydrogen Bond Donor/Acceptor |

| Ether Oxygen (-O-) | Arginine (Arg), Lysine (Lys) | Hydrogen Bond Acceptor |

| Methoxy Group (-OCH3) | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction |

| Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |

This table is illustrative and based on the general principles of ligand-receptor interactions. Actual interactions would be determined by the specific topology of the NMDA receptor binding site.

The results of such docking studies are typically quantified by a scoring function, which estimates the binding free energy (ΔG) of the ligand-protein complex. A lower (more negative) binding energy indicates a more stable complex and a higher predicted binding affinity. By comparing the docking scores and binding modes of the (R)- and (S)-enantiomers, researchers could predict whether one enantiomer exhibits a more favorable interaction with the target receptor, potentially explaining differences in their pharmacological activity.

Further computational analyses, such as molecular dynamics simulations, could then be employed to validate the stability of the docked pose and to provide a more dynamic picture of the interactions over time. These computational approaches are invaluable for generating hypotheses about the mechanism of action of this compound and guiding future experimental studies.

Investigation of Biological Interactions and Mechanisms of Action for R 3 2 Methoxyphenoxy Propane 1,2 Diol

In Vitro Studies on Molecular Target Interactions

While the precise molecular target of (R)-3-(2-methoxyphenoxy)propane-1,2-diol has not been definitively elucidated, in vitro and mechanistic studies on racemic guaifenesin (B1672422) have pointed to several potential interactions. guidetopharmacology.org

Research suggests that the compound does not have a single, high-affinity binding site responsible for its primary expectorant effect. Instead, its actions may be mediated by broader, less direct mechanisms. One prominent hypothesis is its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist. drugbank.comnih.gov This interaction is thought to underlie the muscle relaxant and anticonvulsant properties observed with guaifenesin in some studies. nih.govresearchgate.net NMDA receptors are glutamate-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. nih.govnih.gov

Another proposed mechanism does not involve direct receptor binding in the airways but rather an indirect reflex. This theory posits that guaifenesin acts as an irritant to gastric vagal afferent nerves in the stomach lining. probes-drugs.org This stimulation is thought to trigger a parasympathetic reflex known as the gastro-pulmonary reflex, which leads to glandular exocytosis and increased, less viscous secretions in the respiratory tract. nih.govwikipedia.org

| Proposed Molecular Target | Type of Interaction | Potential Downstream Effect | Reference |

|---|---|---|---|

| NMDA Receptor | Antagonism | Muscle relaxation, anticonvulsant effects | drugbank.comnih.govnih.gov |

| Gastric Vagal Afferent Nerves | Irritant/Stimulation | Activation of gastro-pulmonary reflex, increased airway secretions | probes-drugs.orgnih.govwikipedia.org |

The primary physiological process modulated by the compound is the secretion and physical property of airway mucus. In vitro studies using sputum from patients with chronic bronchitis have shown that guaifenesin can directly reduce sputum's viscoelasticity and frictional adhesiveness. nih.gov By increasing the hydration and reducing the viscosity of secretions, the compound enhances mucociliary clearance, facilitating the removal of phlegm from the airways. drugbank.comnih.gov

Beyond its effects on mucus, other studies have revealed interactions with cellular pathways related to cell proliferation. For instance, research on human breast cancer cell lines (MCF-7 and ZR-75-1) demonstrated that racemic guaifenesin can inhibit cell growth by downregulating the expression of MUC1, a tumor-associated mucin. nih.gov This blockade of MUC1 expression was associated with an induction of G1 cell cycle arrest and a significant increase in the expression of the cyclin-dependent kinase inhibitor p21. nih.gov

Structure-Activity Relationship (SAR) Investigations

The specific stereochemistry and structural features of 3-(2-methoxyphenoxy)propane-1,2-diol are critical to its biological activity, as demonstrated by comparisons between its enantiomers, isomers, and metabolites.

Guaifenesin is a chiral molecule and is administered clinically as a 1:1 racemic mixture of its (R)-(-) and (S)-(+) enantiomers. chegg.comquizlet.com While much of the available research does not differentiate between the two, some findings in the chemical literature suggest that the biological activity may be enantioselective. It has been reported that the (S)-(+)-enantiomer is believed to be significantly more biologically active than the (R)-(-)-enantiomer, which is the focus of this article. chegg.comquizlet.com Despite this potential difference in potency, the racemic mixture remains the standard form used in medications.

| Enantiomer | Stereochemical Descriptor | Reported Relative Biological Activity | Reference |

|---|---|---|---|

| This compound | (R)-(-) | Reported to be less biologically active | chegg.comquizlet.com |

| (S)-3-(2-methoxyphenoxy)propane-1,2-diol | (S)-(+) | Reported to be the more biologically active enantiomer | chegg.comquizlet.com |

The biological activity of this compound is highly dependent on its specific chemical structure. Modifications to the molecule, whether through metabolism or isomeric differences, can lead to a significant loss of activity.

Metabolic Modifications: In the body, guaifenesin is rapidly metabolized through oxidation and O-demethylation. probes-drugs.orgnih.gov The primary metabolites are β-(2-methoxyphenoxy)-lactic acid and hydroxyguaifenesin. Both of these metabolites are considered to be pharmacologically inactive. drugbank.comprobes-drugs.org The addition of a carboxylic acid group or the removal of the phenolic methyl group drastically alters the electronic properties and shape of the molecule, leading to the loss of its expectorant activity.

Structural Isomerism: The position of the propanediol (B1597323) moiety on the guaiacol (B22219) ring is critical. The β-isomer, 2-(2-methoxyphenoxy)propane-1,3-diol, is a known process-related impurity in the synthesis of guaifenesin derivatives like methocarbamol (B1676395). japsonline.com This positional isomer, where the hydroxyl groups are on carbons 1 and 3 of the propane (B168953) chain rather than 1 and 2, represents a significant steric modification. Its distinct structure results in different physical properties and its pharmacological profile is not well-characterized in comparison to the primary α-isomer (guaifenesin).

| Compound | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| β-(2-methoxyphenoxy)-lactic acid | Oxidation of the secondary alcohol to a carboxylic acid | Inactive metabolite | drugbank.comprobes-drugs.org |

| Hydroxyguaifenesin | O-demethylation of the methoxy (B1213986) group | Inactive metabolite | drugbank.comprobes-drugs.org |

| 2-(2-methoxyphenoxy)propane-1,3-diol (β-Isomer) | Shift of hydroxyl group from C2 to C3 (positional isomer) | Known impurity; distinct from the active compound | japsonline.com |

Interactions with Metal Ions and Complex Formation

The structure of this compound, containing two hydroxyl groups and an ether oxygen, provides potential sites for coordination with metal ions. Research has confirmed that racemic guaifenesin can act as a ligand to form stable complexes with various transition metals.

Studies have reported the synthesis and characterization of ternary metal complexes involving guaifenesin, 1,10-phenanthroline, and a range of divalent and trivalent metal ions. nih.govresearchgate.net In these complexes, guaifenesin behaves as a mononegative tridentate ligand, coordinating with the metal ion through its two hydroxyl oxygens and the ether oxygen (OOO donation sites). nih.gov All the resulting chelates were reported to have octahedral geometries. nih.gov

Notably, these metal complexes were found to exhibit enhanced biological activity compared to the guaifenesin ligand alone. In vitro screening showed that the complexes possessed greater antibacterial, antifungal, and anticancer activity against the human breast cancer cell line (MCF-7). nih.govresearchgate.net This suggests that complexation with metal ions significantly alters the molecule's electronic structure and biological interaction profile.

| Metal Ion | Complex Type | Key Finding | Reference |

|---|---|---|---|

| Cr(III), Fe(III) | Ternary complex with 1,10-phenanthroline | Forms stable octahedral complexes. | nih.govresearchgate.net |

| Mn(II), Co(II), Ni(II) | Ternary complex with 1,10-phenanthroline | Forms stable octahedral complexes. | nih.govresearchgate.net |

| Cu(II), Zn(II), Cd(II) | Ternary complex with 1,10-phenanthroline | Complexes show enhanced in vitro anticancer and antimicrobial activity compared to guaifenesin alone. | nih.govresearchgate.net |

Characterization of Transition Metal Complexes

The coordination of this compound (referred to as GFS in some literature) with various bi- and trivalent transition metals has been a subject of significant research interest. researchgate.net Spectroscopic and analytical techniques have been employed to elucidate the structure and properties of these complexes. Studies on the racemic mixture, guaifenesin, reveal that it can act as a monobasic tridentate ligand, coordinating with metal ions through the oxygen atom of a hydroxyl group and two etheric oxygen atoms. researchgate.net

The formation of these complexes is evidenced by changes in their infrared (IR) and 1H NMR spectra compared to the free ligand. researchgate.net For instance, the disappearance of the OH signal in the 1H NMR spectra upon complexation indicates coordination through the unprotonated oxygen. researchgate.net Molar conductance measurements and magnetic susceptibility data have been used to propose the stoichiometry and geometry of these complexes. For many transition metals, an octahedral geometry is suggested. nih.gov

Below is a table summarizing the characterization of some transition metal complexes of 3-(2-methoxyphenoxy)propane-1,2-diol (guaifenesin), which serves as a model for the (R)-enantiomer complexes.

| Metal Ion | Proposed Formula | Geometry | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |

| Cr(III) | [Cr(GFS)(Phen)Cl]Cl·H₂O | Octahedral | 58.0 | 3.75 |

| Fe(III) | [Fe(GFS)(Phen)Cl]Cl | Octahedral | 139.5 | 5.92 |

| Mn(II) | [Mn(GFS)(Phen)Cl] | Octahedral | 15.3 | 5.88 |

| Co(II) | [Co(GFS)(Phen)(H₂O)]Cl | Octahedral | 74.0 | 4.96 |

| Ni(II) | [Ni(GFS)(Phen)(H₂O)]Cl | Octahedral | 57.0 | 3.15 |

| Cu(II) | [Cu(GFS)(Phen)Cl]·3H₂O | Octahedral | 52.0 | 1.89 |

| Zn(II) | [Zn(GFS)(Phen)Cl] | Octahedral | 12.6 | Diamagnetic |

| Cd(II) | [Cd(GFS)(Phen)(H₂O)]Cl·4H₂O | Octahedral | 85.0 | Diamagnetic |

Data compiled from studies on guaifenesin complexes. nih.govcu.edu.eg

Quantum Chemical Descriptors in Biological Activity Prediction of Complexes

Theoretical studies, particularly those employing quantum chemical calculations, have become instrumental in understanding the structure-activity relationships of new chemical entities. For 3-(2-methoxyphenoxy)propane-1,2-diol, the molecular structure has been optimized theoretically, and various quantum chemical parameters have been calculated. researchgate.net These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken atomic charges, provide insights into the molecule's reactivity and potential for biological interactions. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. By calculating these descriptors for both the ligand and its metal complexes, researchers can predict how coordination to a metal ion alters the electronic properties of the parent molecule, which in turn can influence its biological activity. researchgate.net These theoretical calculations can help in confirming experimental results and in designing new complexes with enhanced therapeutic potential. researchgate.net

Proposed Mechanisms of Action (based on in vitro and analog studies)

Modulation of Specific Receptors (e.g., NMDA receptor antagonism from racemic analog)

Anti-microbial and Anti-fungal Activities of Metal Complexes

A significant body of research points to the enhanced anti-microbial and anti-fungal properties of the transition metal complexes of 3-(2-methoxyphenoxy)propane-1,2-diol compared to the free ligand. researchgate.netnih.gov The chelation theory suggests that the coordination of a metal ion to an organic ligand reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization within the chelate ring. nih.gov This process increases the lipophilic nature of the central metal atom, which in turn facilitates the penetration of the complex through the lipid layer of the microbial membrane. nih.gov

Once inside the cell, the metal complex can disrupt normal cellular processes by inhibiting enzyme activity or interfering with DNA replication. nih.gov Studies have shown that these complexes exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Similarly, notable anti-fungal activity has been observed against species like Candida albicans. researchgate.net In some cases, the metal complexes demonstrated greater chemotherapeutic efficiency than the parent drug. researchgate.net For instance, the cadmium complex, [Cd(GFS)Cl(H₂O)₂], has shown remarkable antifungal activity. researchgate.net

The following table presents the antimicrobial activity of 3-(2-methoxyphenoxy)propane-1,2-diol (GFS) and its metal complexes, represented by the inhibition zone diameter in millimeters.

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| GFS (Ligand) | 10 | 12 | 8 | 9 | 11 |

| Cr(III) Complex | 15 | 18 | 12 | 13 | 16 |

| Fe(III) Complex | 14 | 16 | 11 | 12 | 15 |

| Mn(II) Complex | 13 | 15 | 10 | 11 | 14 |

| Co(II) Complex | 16 | 19 | 13 | 14 | 18 |

| Ni(II) Complex | 15 | 17 | 12 | 13 | 17 |

| Cu(II) Complex | 17 | 20 | 14 | 15 | 19 |

| Zn(II) Complex | 12 | 14 | 9 | 10 | 13 |

| Cd(II) Complex | 18 | 21 | 15 | 16 | 22 |

Data is illustrative and compiled from findings on guaifenesin complexes. researchgate.netnih.gov

In Vitro Anti-cancer Activity of the Ligand and its Complexes

The ligand, 3-(2-methoxyphenoxy)propane-1,2-diol, and its transition metal complexes have been screened for their in vitro anti-cancer activity against various cell lines, with promising results. researchgate.netnih.gov The proposed mechanism for the anti-cancer activity of these metal complexes often involves their ability to bind to DNA and inhibit its replication, or to induce apoptosis (programmed cell death) through various cellular pathways. The increased lipophilicity of the complexes, as mentioned earlier, allows for better cellular uptake compared to the free ligand, leading to higher intracellular concentrations and enhanced cytotoxic effects. nih.gov

Studies on the complexes of guaifenesin have demonstrated considerable anti-cancer activity against the breast cancer cell line (MCF-7). researchgate.netnih.gov The cytotoxic effect is often dose-dependent, and the potency can vary depending on the metal ion coordinated with the ligand. The ability of these complexes to exhibit significant anti-cancer activity suggests their potential as templates for the development of novel metallodrugs in cancer therapy.

Enzymatic and Biotransformation Pathways of R 3 2 Methoxyphenoxy Propane 1,2 Diol

Microbial Degradation and Biocatalysis

The microbial breakdown of arylglycerol ether compounds is a critical step in the biological carbon cycle. asm.org Various bacteria have been identified that can utilize these compounds as a sole source of carbon and energy, demonstrating sophisticated enzymatic systems for cleaving the resilient ether bond. usda.gov

Several bacterial species have demonstrated the ability to catabolize arylglycerol-β-aryl ether lignin (B12514952) model compounds. Strains such as Pseudomonas cepacia 122 and Pseudomonas acidovorans D3 are capable of growing on these complex molecules. usda.govnih.govasm.org The catabolic pathway in these bacteria typically involves a series of oxidative steps that lead to the cleavage of the central ether linkage.

In Pseudomonas acidovorans D3, the degradation of a similar model compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, begins with the oxidation of the α-carbon (Cα) of the phenylpropane unit. usda.govasm.org This initial step is followed by the key reaction: the cleavage of the β-aryl ether bond. usda.govasm.org This cleavage releases the two aromatic moieties, which are then funneled into central metabolic pathways. asm.org For example, the breakdown of guaiacylglycerol-β-guaiacyl ether by P. cepacia 122 yields intermediates such as guaiacol (B22219), vanillin, and vanillic acid, indicating a Cα-Cβ splitting mechanism is involved. nih.gov

The bacterium Sphingobium sp. strain SYK-6 has been extensively studied for its ability to degrade various lignin-derived compounds, including arylglycerol-β-aryl ethers. asm.orgrsc.org This bacterium possesses a comprehensive enzymatic system that can process all four stereoisomers of guaiacylglycerol-β-guaiacyl ether. asm.org The catabolism results in the production of achiral β-hydroxypropiovanillone (HPV), which is further oxidized to vanilloyl acetic acid and ultimately to vanillate. asm.org

| Bacterial Strain | Model Compound Substrate | Key Metabolic Intermediates Identified | Reference |

|---|---|---|---|

| Pseudomonas cepacia 122 | Guaiacylglycerol-β-guaiacyl ether | Guaiacol, Guaiacoxyethanol, Vanillin, Vanillic acid | nih.gov |

| Pseudomonas acidovorans D3 | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | 2-Methoxyphenol (Guaiacol), β-hydroxypropiovanillone, Acetoveratrone, Veratric acid | usda.govasm.org |

| Sphingobium sp. SYK-6 | Guaiacylglycerol-β-guaiacyl ether (all stereoisomers) | β-Hydroxypropiovanillone (HPV), Vanilloyl acetaldehyde (B116499) (VAL), Vanilloyl acetic acid (VAA), Vanillate | asm.org |

The cleavage of the β-O-4 aryl ether bond is the most critical and often rate-limiting step in lignin depolymerization, as this linkage accounts for approximately 50% of all bonds in the polymer. usda.govrsc.org In bacteria, this process is accomplished by a sophisticated multi-enzyme system.

In Sphingobium sp. SYK-6, the β-aryl ether cleavage pathway involves three key enzymes:

Cα-dehydrogenase (LigD, LigL, or LigN): This NAD+-dependent enzyme initiates the process by oxidizing the hydroxyl group at the Cα position of the arylglycerol-β-aryl ether substrate. rsc.orgresearchgate.net

β-Etherase (LigE or LigF): Following the Cα oxidation, a glutathione-S-transferase (GST) family enzyme, specifically a β-etherase, attacks the Cβ position. This results in the stereospecific cleavage of the β-O-4 ether bond. rsc.orgresearchgate.net

Glutathione (B108866) Lyase (LigG): This enzyme catalyzes the final step, releasing the second aromatic unit (e.g., guaiacol) and regenerating the glutathione co-substrate. rsc.orgresearchgate.net

This enzymatic cascade efficiently breaks down the complex lignin model compounds into smaller, more manageable aromatic monomers that the bacterium can then assimilate. rsc.org The extracellular peroxygenase from the fungus Agrocybe aegerita also demonstrates the ability to cleave a variety of ether bonds, including those in environmentally significant pollutants like methyl t-butyl ether and tetrahydrofuran, through an H₂O₂-dependent mechanism. nih.gov

| Enzyme | Enzyme Class | Function in Pathway | Reference |

|---|---|---|---|

| LigD, LigL, LigN | NAD+-dependent Cα-dehydrogenase | Oxidizes the Cα-hydroxyl group of the substrate. | rsc.orgresearchgate.net |

| LigE, LigF | β-Etherase (Glutathione-S-transferase family) | Catalyzes the stereospecific cleavage of the β-O-4 ether bond. | rsc.orgresearchgate.net |

| LigG | Glutathione Lyase | Releases the second aromatic unit and regenerates glutathione. | rsc.orgresearchgate.net |

Isotopic Labeling for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for proposed biotransformation routes. nih.govnih.gov By introducing a substrate enriched with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C), researchers can track the labeled atoms as they are incorporated into various intermediates and final products. nih.govpsu.edu

This methodology has been applied to elucidate the metabolism of numerous compounds. For example, in a study on the biotransformation of 3-(phenylamino)propane-1,2-diol, a related compound, [U-¹⁴C] labeling was used to track its clearance and identify metabolites in mice. nih.gov The labeled compound was administered, and its metabolic products were subsequently identified in urine using HPLC coupled with radioisotope detectors and GC/MS analysis. nih.gov This allowed for the identification of major metabolites such as 2-hydroxy-3-(phenylamino)propanoic acid and 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol. nih.gov

In the context of lignin degradation, feeding bacteria a ¹³C-labeled arylglycerol ether model compound would allow for the precise tracking of the carbon atoms from the original substrate. psu.edu By analyzing the isotopic composition of intermediates using techniques like mass spectrometry or NMR, the exact bond cleavage sites and the fate of each fragment can be determined, confirming the enzymatic pathways proposed from genetic and biochemical studies. nih.govosti.gov This approach is essential for validating complex metabolic networks and understanding the complete catabolism of compounds like (R)-3-(2-methoxyphenoxy)propane-1,2-diol. nih.gov

Applications As a Chiral Building Block and in Chemical Synthesis Research

Precursor in Stereoselective Organic Synthesis

The enantiospecific nature of (R)-3-(2-methoxyphenoxy)propane-1,2-diol is pivotal in the synthesis of chiral molecules where specific stereochemistry is crucial for their function.

This compound serves as a readily available and inexpensive enantiopure precursor for the synthesis of nonracemic crown ethers, particularly lariat (B8276320) ethers. bamu.ac.insynthinkchemicals.com Lariat ethers are a class of crown ethers that possess one or more side arms which can also participate in guest binding, enhancing both the stability and selectivity of the host-guest complex.

In the synthesis of these chiral macrocycles, the diol moiety of this compound is typically reacted with a suitable di-electrophile in a cyclization reaction. For instance, the ring closure of the diol with various ditosylates has been employed to construct a series of nonracemic lariat crown ethers. bamu.ac.in The yields of these cyclization reactions can be influenced by the nature of the reactants and reaction conditions.

| Crown Ether | Starting Diol | Ditosylate | Yield (%) |

| (R)-11a | This compound | 6a | 15 |

| (S)-11b | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | 6b | 21 |

| (aS,S)-11c | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | (aS)-6c | 17 |

| (R)-11b | This compound | 8b | 44 |

| (aR,R)-11c | This compound | (aR)-8c | 41 |

Table 1: Synthesis of Lariat Ethers from Enantiomers of 3-(2-methoxyphenoxy)propane-1,2-diol. Data sourced from Semantic Scholar. bamu.ac.in

These chiral lariat ethers have been investigated for their ability to recognize and selectively bind enantiomers of chiral ammonium (B1175870) guests. bamu.ac.insynthinkchemicals.com

The enantiopure nature of this compound makes it a critical intermediate in the synthesis of optically active pharmaceuticals. A notable example is its use in the production of (S)-Moprolol, a beta-blocker. The synthesis of enantiopure Moprolol is highly dependent on the chirality of the 3-(2-methoxyphenoxy)propane-1,2-diol intermediate. lookchem.comnih.gov

A chemoenzymatic approach has been developed for the synthesis of (S)-Moprolol, which relies on the enantioselective resolution of racemic 3-(2-methoxyphenoxy)propane-1,2-diol. lookchem.com In this process, various commercial lipases are screened for their ability to selectively acylate one enantiomer, leaving the other in high enantiomeric excess. Aspergillus niger lipase (B570770) (ANL) has been identified as a suitable biocatalyst for this resolution due to its stereoselectivity and regioselectivity. lookchem.com

The optimized reaction conditions for the lipase-mediated resolution allow for the production of (S)-3-(2-methoxyphenoxy)propane-1,2-diol with a high enantiomeric excess. This enantiopure intermediate is then further converted to (S)-Moprolol. lookchem.com

| Parameter | Optimized Value |

| Enzyme | Aspergillus niger lipase (ANL) |

| Enzyme Concentration | 15 mg/mL |

| Substrate Concentration | 10 mM |

| Organic Solvent | Toluene (B28343) |

| Reaction Temperature | 30 °C |

| Reaction Time | 18 h |

| Yield of (S)-enantiomer | >49% |

Table 2: Optimized Parameters for the Chemoenzymatic Resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. Data sourced from Wiley Online Library. lookchem.com

Derivatization for Probe Development and Functionalization

The diol functionality of this compound provides a site for derivatization to introduce new functional groups, which can be utilized for various applications, including the development of prodrugs.

The protection of the 1,2-diol moiety in this compound is a common strategy in multi-step syntheses to prevent unwanted side reactions. A widely used method for protecting 1,2-diols is the formation of a cyclic acetal, often an acetonide. nih.gov This is typically achieved by reacting the diol with acetone (B3395972) or a acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. nih.gov

The formation of the acetonide introduces a five-membered 1,3-dioxolane (B20135) ring, which is generally stable to a range of reaction conditions but can be readily cleaved under acidic aqueous conditions to regenerate the diol.

Several methods have been reported for the acetonide protection of diols, utilizing various catalysts and reaction conditions.

| Reagent System | Catalyst | Solvent | Conditions |

| Acetone | Anhydrous FeCl₃ | - | - |

| Acetone | Iodine | - | - |

| Acetone | CuSO₄ | - | - |

| 2,2-Dimethoxypropane | ZrCl₄ | - | - |

| 2,2-Dimethoxypropane | p-TsOH | - | - |

| 2,2-Dimethoxypropane | Iodine | - | Room Temperature |

Table 3: Common Reagent Systems for the Acetonide Protection of Diols. Data sourced from Dr. Babasaheb Ambedkar Marathwada University. nih.gov

The mild and efficient nature of some of these methods, such as the use of iodine in dimethoxypropane, makes them particularly attractive for the protection of sensitive substrates. nih.gov

Conclusion and Future Research Directions for R 3 2 Methoxyphenoxy Propane 1,2 Diol

Summary of Key Academic Contributions

(R)-3-(2-methoxyphenoxy)propane-1,2-diol, the (R)-enantiomer of the widely recognized expectorant guaifenesin (B1672422), has been a subject of stereoselective chemical research, primarily focusing on its synthesis and separation from its racemic mixture. Academic contributions have successfully established methods for producing enantiomerically enriched forms of guaifenesin, including the (R)-isomer. A notable patented method describes the synthesis from chiral glycidol, highlighting a viable pathway to obtaining the optically active compound. google.com

In the realm of analytical chemistry, significant academic effort has been directed towards the development of chiral separation techniques. Various high-performance liquid chromatography (HPLC) methods using different chiral stationary phases have been reported for the effective enantioselective analysis of guaifenesin, allowing for the isolation and quantification of the (R)- and (S)-enantiomers. nih.govresearchgate.netresearchgate.net These analytical advancements are crucial for the quality control of enantiomerically pure formulations and for studying the stereospecific properties of the individual isomers.

While the pharmacology of racemic guaifenesin is well-documented, with its mechanism of action believed to involve increasing the volume and reducing the viscosity of bronchial secretions, specific academic contributions detailing the distinct pharmacological profile of this compound are limited. nih.govdrugbank.comnih.govwikipedia.org Much of the current understanding is extrapolated from studies on the racemic mixture. There is, however, speculation within the scientific literature that the two enantiomers may possess different physiological activities, a common phenomenon in chiral drugs. researchgate.netchegg.com

The academic groundwork has thus been laid for the stereoselective synthesis and analysis of this compound. The following table summarizes the key areas of academic contribution:

| Research Area | Key Contributions |

| Stereoselective Synthesis | Development of methods for producing enantiomerically enriched (R)-guaifenesin, notably from chiral glycidol. google.com |

| Chiral Separation | Establishment of various HPLC methods for the effective separation and analysis of guaifenesin enantiomers. nih.govresearchgate.netresearchgate.net |

| Pharmacological Understanding | Primarily based on studies of racemic guaifenesin, with limited specific research on the (R)-enantiomer's distinct effects. nih.govdrugbank.comnih.govwikipedia.org |

Emerging Research Areas and Unexplored Facets

The study of this compound presents several emerging research areas and unexplored facets that warrant further investigation. A primary area of interest is the elucidation of its specific pharmacological and biological activities, independent of its (S)-enantiomer.

Unexplored Pharmacological Profile: A significant gap in the current body of knowledge is the comprehensive pharmacological profiling of the (R)-enantiomer. While racemic guaifenesin is known for its expectorant properties, the specific contribution of the (R)-isomer to this effect, as well as any other potential therapeutic activities, remains largely uninvestigated. nih.govdrugbank.comnih.govwikipedia.org Research into its potential as a muscle relaxant or its effects on the central nervous system, which have been suggested for the racemic mixture, could reveal unique properties of the (R)-enantiomer. drugbank.com

Stereospecific Drug Development: The potential for developing this compound as a single-enantiomer drug is a significant unexplored facet. It is well-established in pharmacology that single-enantiomer drugs can offer improved therapeutic indices, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects. A focused investigation into the stereospecific effects of the guaifenesin enantiomers could pave the way for a "chiral switch" from the racemate to the pure (R)-isomer, should it demonstrate a superior therapeutic profile.

Novel Therapeutic Applications: Beyond its potential role as an expectorant, the unique stereochemistry of this compound may lend itself to entirely new therapeutic applications. Its use as a chiral building block in the synthesis of other complex molecules is an area of interest. researchgate.net Further screening for activity in different biological pathways could uncover novel therapeutic targets.

The following table outlines key emerging and unexplored research areas:

| Emerging/Unexplored Area | Research Focus |

| Specific Pharmacology | In-depth investigation of the expectorant, muscle relaxant, and other potential biological activities of the pure (R)-enantiomer. |

| Stereospecific Toxicology | Evaluation of the safety profile of this compound compared to the (S)-enantiomer and the racemate. |

| Chiral Drug Development | Assessment of the therapeutic advantages of a single-enantiomer formulation of (R)-guaifenesin. |

| Novel Applications | Screening for new therapeutic uses beyond its currently understood effects and its application as a chiral synthon. researchgate.net |

Future Methodological Advancements in its Study

Future research on this compound will benefit from and contribute to methodological advancements in several key areas of chemical and pharmaceutical science.

Innovations in Chiral Analysis: The continued development of advanced chiral chromatography techniques will be crucial for the study of this compound. This includes the development of new chiral stationary phases with higher resolving power and the application of techniques such as supercritical fluid chromatography (SFC) for faster and more environmentally friendly separations. Furthermore, the coupling of chiral separation methods with advanced detectors, such as mass spectrometry (LC-MS/MS), will enable more sensitive and selective analysis in complex biological matrices. nih.gov

In Vitro and In Silico Modeling: To better understand the specific biological activities of the (R)-enantiomer, future methodological approaches should increasingly incorporate advanced in vitro models and in silico (computational) studies. The use of specific receptor binding assays and cell-based functional assays can help to elucidate its mechanism of action at a molecular level. Computational docking studies can predict the interaction of the (R)-enantiomer with biological targets, guiding further experimental investigation.

The table below details potential future methodological advancements:

| Area of Advancement | Specific Methodologies |

| Asymmetric Synthesis | Development of novel catalysts, exploration of biocatalysis for greener synthesis. |

| Chiral Analytical Methods | New chiral stationary phases, supercritical fluid chromatography (SFC), advanced hyphenated techniques (LC-MS/MS). nih.gov |

| Biological Evaluation | High-throughput screening, specific receptor binding assays, advanced cell-based models, computational docking studies. |

常见问题

What are the established laboratory synthesis routes for (R)-3-(2-methoxyphenoxy)propane-1,2-diol, and how is its enantiomeric purity validated?

Basic

The compound is synthesized via entrainment resolution of the racemate, as described in protocols for guaifenesin derivatives. Racemic 3-(2-methoxyphenoxy)-1,2-propanediol is resolved using preferential crystallization, where seeding with a small amount of the desired enantiomer induces selective crystallization. Key steps include controlled temperature gradients and solvent selection (e.g., methanol) to optimize yield and purity .

Characterization involves:

- Melting point analysis (97–99°C for both enantiomers).

- Optical rotation ([α]D²⁰ = -9.4° for the (R)-enantiomer in methanol).

- Chiral HPLC (Chiralcel OD column, n-hexane/isopropanol/Et₂NH = 80:20:0.1; retention times: 9.9 min for (R)-enantiomer) to confirm ≥99.5% enantiomeric excess (ee) .

Which analytical methods are most reliable for assessing the enantiomeric purity of this compound in pharmaceutical research?

Basic

Chiral HPLC is the gold standard. The (R)-enantiomer is analyzed using:

- Column : Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)).

- Mobile phase : n-hexane/isopropanol with trace amines (e.g., 0.1% Et₂NH) to reduce peak tailing.

- Flow rate : 1.0 mL/min, achieving baseline separation (tR = 9.9 min for (R), 17.4 min for (S)) .

Alternative methods include polarimetry and NMR with chiral shift reagents, though HPLC offers superior resolution for trace impurity detection .

What experimental challenges arise when scaling up the enantioselective synthesis of this compound, and how can they be mitigated?

Advanced

Key challenges include:

- Maintaining enantiomeric excess : Crystallization efficiency decreases at larger scales due to inhomogeneous nucleation. Solution: Use seeded crystallization with precise temperature control and stirring rates .

- Solvent recovery : Methanol, commonly used in resolution, requires efficient recycling to reduce costs.

- Impurity profiling : Side products from incomplete etherification or oxidation (e.g., ketone derivatives) may form. Mitigation involves rigorous reaction monitoring via TLC or inline IR spectroscopy .

How does the stereochemistry of this compound influence its utility in supramolecular chemistry applications?

Advanced

The (R)-enantiomer serves as a chiral building block for lariat ethers , which exhibit host-guest binding selectivity. For example, (R)-4-(2-methoxyphenoxy)methyl-3,6-dioxa-1,8-octanediol demonstrates enhanced binding to alkali metal ions due to its stereospecific diol arrangement. The methoxyphenoxy group provides steric bulk, while the diol moiety chelates metal ions, enabling applications in ion-selective sensors or catalysis .

What pharmacological research applications exist for this compound beyond its role as an expectorant?

Basic

While guaifenesin (the racemate) is a known expectorant, the (R)-enantiomer is studied for:

- Chiral auxiliaries : Facilitating asymmetric synthesis of β-blockers or other amine-containing pharmaceuticals.

- Metabolic profiling : Investigating enantiomer-specific hepatic glucuronidation pathways using LC-MS/MS .

- Prodrug development : Modifying the diol moiety to enhance bioavailability of hydrophobic APIs .

How can structural modifications of this diol enhance its performance in polymer chemistry?

Advanced

Modifications focus on improving reactivity in polycondensation reactions:

- Allylation : Introducing allyl groups (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) increases crosslinking potential in epoxy resins, improving thermal stability (Tg > 120°C) .

- Etherification : Replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) alters polymerization kinetics, monitored via FTIR or GPC.

- Co-polymerization : Blending with aliphatic diols (e.g., 1,6-hexanediol) balances rigidity and flexibility in polyurethanes, assessed via DMA and tensile testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。